2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-15(14-6-4-3-5-7-14)17(20)19-16-8-9-18(16)10-12-21-13-11-18/h3-7,15-16H,2,8-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIRQDQKMSXMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC23CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide typically involves the formation of the spirocyclic core followed by the introduction of the phenyl and butanamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The phenyl and butanamide groups are then introduced through subsequent reactions, such as nucleophilic substitution or amide bond formation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the phenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the phenyl ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or spirocyclic core.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-(7-oxaspiro[3
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Its unique structure may interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The spirocyclic structure could confer unique binding properties, enhancing its affinity and selectivity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Spirocyclic Acetamide Derivatives
a. 2-(4-Bromophenyl)-N-{7-Oxaspiro[3.5]Nonan-1-yl}Acetamide (BK91413)
- Replaces the phenyl group with a 4-bromophenyl substituent.
- Shorter acetamide backbone (vs. butanamide).
- Implications :
- The bromine atom enhances lipophilicity and may improve target binding via halogen bonding. However, the shorter chain reduces conformational flexibility compared to the butanamide analog .
Molecular Formula: C₁₆H₂₀BrNO₂ Molecular Weight: 338.24 g/mol Key Differences:
b. 2-(4-Chlorophenyl)-N-{7-Oxaspiro[3.5]Nonan-1-yl}Acetamide
- CAS Number : 2320506-03-2
- Key Differences :
- Substitutes bromine with chlorine at the para position.
- Implications :
- Chlorine’s smaller atomic radius and lower lipophilicity may alter binding kinetics and metabolic stability compared to the brominated analog .
Spirocyclic Lactam Analogs
a. 3-Phenyl-7-Oxa-2-Azaspiro[3.5]Nonan-1-One
- Replaces the amide with a lactam (cyclic amide).
- Incorporates a nitrogen atom in the spiro system (azaspiro).
- Implications :
- The lactam structure enhances rigidity and may improve metabolic stability.
Molecular Formula: C₁₄H₁₅NO₂ Molecular Weight: 229.28 g/mol Key Differences:
Complex Butanamide Derivatives
a. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-4-Hydroxy-1,6-Diphenylhexan-2-yl]-3-Methyl-2-[2-Oxotetrahydropyrimidin-1(2H)-yl]Butanamide
- Key Differences :
- Features multiple stereocenters and a tetrahydropyrimidinone substituent.
- Includes a 2,6-dimethylphenoxy group.
- Implications :
- Increased structural complexity may enhance selectivity but reduce bioavailability due to higher molecular weight and polarity .
Structural and Functional Data Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
|---|---|---|---|---|
| 2-Phenyl-N-(7-oxaspiro[3.5]nonan-1-yl)butanamide | C₁₈H₂₅NO₂ | 287.4 | Phenyl, butanamide | 7-oxaspiro ring, amide linkage |
| 2-(4-Bromophenyl)-N-{7-oxaspiro[...]acetamide | C₁₆H₂₀BrNO₂ | 338.24 | 4-Bromophenyl, acetamide | Same spiro ring, shorter chain |
| 3-Phenyl-7-oxa-2-azaspiro[...]nonan-1-one | C₁₄H₁₅NO₂ | 229.28 | Phenyl, lactam | Azaspiro, cyclic amide |
| Linopirdine (DUP996) | C₂₄H₂₁N₃O₂ | 383.45 | Bis-pyridinylmethyl, indolinone | Non-spiro, K⁺ channel blocker |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
